molecular formula C18H21NO2 B8505511 4-Amino-6-benzyloxy-2,2-dimethylchroman

4-Amino-6-benzyloxy-2,2-dimethylchroman

Cat. No. B8505511
M. Wt: 283.4 g/mol
InChI Key: APPZTNAPKBNODA-UHFFFAOYSA-N
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Patent
US06177449B1

Procedure details

30 g of 6-benzyloxy-2,2-dimethylchroman-4-one oxime were dissolved in 900 ml of THF/methanol (1:1), treated with 25 ml of aqueous ammonia and hydrogenated in a shaking duck with Raney Ni. The catalyst was then filtered off with suction, the filtrate was concentrated in vac., the residue was dissolved in EA, the solution was dried and concentrated, and the residue was crystallized using petroleum ether, 22.9 g , m.p. 86-88° C.
Name
6-benzyloxy-2,2-dimethylchroman-4-one oxime
Quantity
30 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[O:15][C:14]([CH3:20])([CH3:19])[CH2:13][C:12]2=[N:21]O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N>C1COCC1.CO.[Ni]>[NH2:21][CH:12]1[C:11]2[C:16](=[CH:17][CH:18]=[C:9]([O:8][CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[CH:10]=2)[O:15][C:14]([CH3:20])([CH3:19])[CH2:13]1 |f:2.3|

Inputs

Step One
Name
6-benzyloxy-2,2-dimethylchroman-4-one oxime
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(CC(OC2=CC1)(C)C)=NO
Name
THF methanol
Quantity
900 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vac
DISSOLUTION
Type
DISSOLUTION
Details
, the residue was dissolved in EA
CUSTOM
Type
CUSTOM
Details
the solution was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized

Outcomes

Product
Name
Type
Smiles
NC1CC(OC2=CC=C(C=C12)OCC1=CC=CC=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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